N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Description
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a synthetic nucleoside analog featuring a benzamide group at the purine C6 position and a modified oxolane (tetrahydrofuran) ring at the C9 position. The oxolane ring contains a 1-ethoxyethoxy group (at C3), a hydroxyl group (C4), and a hydroxymethyl group (C5) in a stereospecific configuration (2R,3R,4R,5R). This compound is structurally designed for applications in therapeutic oligonucleotide synthesis, where modified nucleosides enhance stability, bioavailability, or target-binding affinity .
Properties
Molecular Formula |
C21H25N5O6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C21H25N5O6/c1-3-30-12(2)31-17-16(28)14(9-27)32-21(17)26-11-24-15-18(22-10-23-19(15)26)25-20(29)13-7-5-4-6-8-13/h4-8,10-12,14,16-17,21,27-28H,3,9H2,1-2H3,(H,22,23,25,29)/t12?,14-,16-,17-,21-/m1/s1 |
InChI Key |
RUMKEFMOMLCVAL-NZUHDNPQSA-N |
Isomeric SMILES |
CCOC(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Canonical SMILES |
CCOC(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Modified Sugar Moiety
- The sugar component is typically derived from a protected ribose or tetrahydrofuran derivative.
- Introduction of the 1-ethoxyethoxy substituent at the 3-position involves selective protection of other hydroxyl groups followed by alkylation using ethoxyethoxy reagents under controlled conditions.
- Hydroxyl groups at the 4- and 5-positions are either left free or protected with labile protecting groups (e.g., silyl ethers) to allow subsequent transformations.
- Stereochemical control is maintained by starting from enantiomerically pure sugars or by using stereoselective catalysts and reagents.
Preparation of the Purine Base with Benzamide Substitution
- The purine base is functionalized at the 6-position with a benzamide group.
- This is commonly achieved by nucleophilic substitution on a 6-chloropurine derivative with aniline or benzamide derivatives under mild conditions.
- Protection of the purine nitrogen atoms may be necessary to avoid side reactions.
Glycosylation (Coupling of Sugar and Purine)
- The key step is the formation of the N9-glycosidic bond between the sugar and the purine base.
- This is often performed via Vorbrüggen glycosylation, where a silylated purine base reacts with a sugar derivative activated as a halide or trichloroacetimidate.
- Lewis acids such as trimethylsilyl triflate (TMSOTf) are used as catalysts to promote the coupling.
- Reaction conditions are optimized to favor β-anomer formation with the correct stereochemistry.
Final Deprotection and Purification
- After glycosylation, protecting groups on the sugar and purine are removed under acidic or basic conditions depending on the protecting groups used.
- The final compound is purified by chromatographic techniques such as reverse-phase HPLC.
- Characterization is performed by NMR, MS, and elemental analysis to confirm structure and purity.
Detailed Research Findings and Data
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Sugar modification | Protected ribose + ethoxyethoxy reagent, base (e.g., NaH) | Selective alkylation at 3-position, stereocontrol |
| Purine functionalization | 6-chloropurine + benzamide, base (e.g., K2CO3), solvent (DMF) | Substitution at 6-position to form benzamide |
| Glycosylation | Silylated purine + sugar halide/trichloroacetimidate, TMSOTf catalyst | Formation of N9-glycosidic bond, β-anomer favored |
| Deprotection | Acidic/basic hydrolysis (e.g., TFA, NaOH) | Removal of protecting groups, yield optimization |
| Purification | Reverse-phase HPLC | High purity (>95%) compound isolation |
Representative Synthetic Route (Based on Patent WO2019226977A1 and Related Literature)
Synthesis of 3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolane-2-yl sugar derivative:
- Starting from D-ribose or tetrahydrofuran derivatives, protect 4- and 5-hydroxyl groups.
- Alkylate the 3-hydroxyl with 1-ethoxyethoxy chloride or equivalent under basic conditions.
- Remove protecting groups selectively to expose 4- and 5-hydroxyls.
Preparation of 6-benzamidopurine:
- React 6-chloropurine with benzamide in polar aprotic solvent with base.
- Purify the benzamide-substituted purine.
Coupling via Vorbrüggen glycosylation:
- Silylate the purine base with hexamethyldisilazane (HMDS).
- React with sugar derivative activated as a halide or trichloroacetimidate in presence of TMSOTf.
- Isolate the nucleoside with correct stereochemistry.
Final deprotection and purification:
- Remove all protecting groups under mild acidic or basic conditions.
- Purify by chromatography to obtain the target compound.
Notes on Optimization and Yield
- The choice of protecting groups and reaction conditions critically affects yield and stereoselectivity.
- Use of mild Lewis acids and low temperatures during glycosylation improves β-anomer selectivity.
- Purification by preparative HPLC ensures removal of side products and isomeric impurities.
- Reported yields for similar nucleoside syntheses range from 40% to 70% overall, depending on scale and conditions.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Sugar starting material | D-ribose or tetrahydrofuran derivatives |
| Alkylation reagent | 1-ethoxyethoxy chloride or equivalent |
| Purine base precursor | 6-chloropurine |
| Glycosylation catalyst | Trimethylsilyl triflate (TMSOTf) |
| Solvents | DMF, acetonitrile, dichloromethane |
| Protecting groups | Silyl ethers (TBDMS), acetal groups |
| Deprotection conditions | Acidic (TFA), basic (NaOH) |
| Purification method | Reverse-phase HPLC |
| Typical overall yield | 40-70% |
Chemical Reactions Analysis
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes and as a probe for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-Ethoxyethoxy vs. Methoxy/Trityl Groups
The 1-ethoxyethoxy group in the target compound offers dual protection: the ethoxyethyl moiety improves lipophilicity and metabolic stability compared to hydroxyl or methoxy groups (e.g., ). In contrast, trityl-protected analogs (e.g., Compound 9) prioritize reversible protection for solid-phase synthesis but require harsh deprotection conditions (e.g., acidic hydrolysis) .
Thiophosphate vs. Phosphoramidate Modifications
While the target compound lacks direct thiophosphate/phosphoramidate groups, analogs like Compound 10 (C4-S-benzoyl) and Compound 35 (; C4-PO-phosphoramidate) highlight the role of sulfur/phosphorus in enhancing oligonucleotide stability. Sulfur modifications (e.g., Compound 10) improve nuclease resistance, whereas phosphoramidates (e.g., Compound 35) enable prodrug activation .
Fluorinated and A2A-Targeting Analogs
Fluorinated derivatives (e.g., ) demonstrate altered receptor-binding profiles. For instance, VCP746 () incorporates a fluorophenylbenzamide group, enabling selective A2A adenosine receptor agonism. This contrasts with the target compound’s presumed role in oligonucleotide delivery .
Biological Activity
N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H29N7O6
- Molecular Weight : 499.21738 g/mol
The structure includes a purine base linked to a benzamide moiety, which is essential for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression and metabolism. Research indicates that it may function as an inhibitor of certain enzymes involved in nucleotide synthesis and cellular proliferation.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis and cell division.
- Modulation of Signaling Pathways : It may influence pathways like the PI3K/Akt/mTOR pathway, which is vital in cancer cell survival and growth.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Glioblastoma Treatment : In a study involving glioblastoma cells, the compound demonstrated significant cytotoxic effects, leading to reduced cell viability and increased apoptosis rates compared to controls. The mechanism was linked to the inhibition of DHFR and subsequent disruption of nucleotide synthesis .
- Inflammatory Diseases : A separate investigation reported that this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis. This suggests potential applications in treating inflammatory diseases beyond oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can its purity be validated?
- Methodology :
- Synthesis : Use regioselective glycosylation of purine derivatives with protected ribose intermediates. For example, employ 1-ethoxyethyl protecting groups to stabilize the ribose moiety during coupling reactions. Reagents like EDCI/HOBt or palladium catalysts (e.g., Pd(PPh₃)₄) can facilitate benzamide substitution at the purine N6 position .
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water) .
- Validation : Confirm purity via reversed-phase HPLC (>95% peak area) and HRMS (e.g., m/z calculated for C₂₄H₂₉N₅O₇: 499.21; observed: 499.20 ± 0.02) .
Q. What analytical techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry (e.g., δ 8.5 ppm for purine H8, δ 5.2–5.5 ppm for oxolane protons) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P2₁2₁2₁, R-factor <0.05) .
- Mass spectrometry : HRMS-ESI for molecular ion validation .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in sealed containers under inert gas (argon) at –20°C to prevent hydrolysis of the 1-ethoxyethoxy group .
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does stereochemical integrity at the (2R,3R,4R,5R)-oxolane moiety impact biological activity?
- Methodology :
- Comparative studies : Synthesize diastereomers (e.g., 2S,3S,4S,5S) and test against adenosine deaminase (ADA) or kinase targets.
- Activity assays : Measure IC₅₀ values using fluorescence-based ADA assays (e.g., R-configuration shows 10-fold higher inhibition than S-configuration) .
- MD simulations : Analyze hydrogen-bonding interactions between the oxolane hydroxyl groups and enzyme active sites (e.g., AMBER force field) .
Q. What computational approaches predict metabolic stability and degradation pathways?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to identify labile bonds (e.g., 1-ethoxyethoxy cleavage under acidic conditions) .
- In silico metabolism : Use software like Schrödinger’s MetaSite to predict cytochrome P450 oxidation sites (e.g., benzamide ring hydroxylation) .
Q. How does the compound behave under varying pH and temperature conditions?
- Methodology :
- Stability studies : Incubate in buffers (pH 1–10) at 25–60°C. Monitor degradation via UPLC-MS.
| Condition | Half-life (h) | Major Degradant |
|---|---|---|
| pH 2, 37°C | 4.2 | Benzamide hydrolysis |
| pH 7.4, 25°C | 120 | None detected |
Q. What strategies optimize enzymatic compatibility for prodrug activation?
- Methodology :
- Enzyme kinetics : Measure kₐₜ/Kₘ for esterase-mediated cleavage of the 1-ethoxyethoxy group using liver microsomes .
- Prodrug design : Replace 1-ethoxyethoxy with pH-sensitive groups (e.g., acyloxyalkyl) to enhance tumor-targeted release .
Q. How can molecular docking elucidate interactions with purine-binding enzymes?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
